molecular formula C16H12N2O5 B2426176 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920877-31-2

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2426176
CAS No.: 920877-31-2
M. Wt: 312.281
InChI Key: SJDGRTMTYKBVPL-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrrole ring, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-10-4-3-7-23-10)17-12-6-2-1-5-11(12)16(21)22/h1-8,17H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGRTMTYKBVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps, including the formation of the furan and pyrrole rings, followed by their coupling with the benzoic acid derivative. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is environmentally friendly and sustainable, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid apart is its unique combination of furan, pyrrole, and benzoic acid moieties, which confer a distinct set of chemical and biological properties

Biological Activity

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety and a pyrrole derivative containing a furan group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C16H12N2O5, with a molecular weight of 312.28 g/mol. The presence of functional groups such as amines and carbonyls suggests diverse reactivity and potential for biological interaction.

PropertyValue
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
StructureStructure

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : The compound's structural features may contribute to its potential as an anticancer agent. Similar pyrrole derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that this compound could also possess similar properties.
  • Antibacterial Properties : Nitrogen heterocycles like pyrroles are often integral to the structure of antibacterial agents. Research has demonstrated that derivatives of furan and pyrrole can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Compounds with benzoic acid moieties frequently display anti-inflammatory properties. The ability to modulate inflammatory pathways may be a critical aspect of the biological activity of this compound.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of pyrrole derivatives on human cancer cell lines, revealing that specific substitutions on the pyrrole ring significantly enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited lower IC50 values compared to their counterparts without such substitutions .

Study 2: Antibacterial Efficacy

Research on pyrrole-benzamide derivatives indicated that these compounds displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of a furan moiety in these compounds was linked to increased antibacterial efficacy .

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve several pathways:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Protein Kinases : Some pyrrole derivatives inhibit specific protein kinases involved in cancer progression.

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